molecular formula C15H23ClN2O2 B13788978 3-(tert-Butylamino)propionylindole hydrochloride hydrate CAS No. 78907-15-0

3-(tert-Butylamino)propionylindole hydrochloride hydrate

Katalognummer: B13788978
CAS-Nummer: 78907-15-0
Molekulargewicht: 298.81 g/mol
InChI-Schlüssel: TZPCCCCYPIGCBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(tert-Butylamino)propionylindole hydrochloride hydrate is a chemical compound with the molecular formula C14H19ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active compounds.

Vorbereitungsmethoden

The synthesis of 3-(tert-Butylamino)propionylindole hydrochloride hydrate typically involves chemical synthesis routes. One common method includes the reaction of indole derivatives with tert-butylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

3-(tert-Butylamino)propionylindole hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Wissenschaftliche Forschungsanwendungen

3-(tert-Butylamino)propionylindole hydrochloride hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 3-(tert-Butylamino)propionylindole hydrochloride hydrate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate various cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-(tert-Butylamino)propionylindole hydrochloride hydrate can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

78907-15-0

Molekularformel

C15H23ClN2O2

Molekulargewicht

298.81 g/mol

IUPAC-Name

2-(tert-butylamino)-1-(1H-indol-3-yl)propan-1-one;hydrate;hydrochloride

InChI

InChI=1S/C15H20N2O.ClH.H2O/c1-10(17-15(2,3)4)14(18)12-9-16-13-8-6-5-7-11(12)13;;/h5-10,16-17H,1-4H3;1H;1H2

InChI-Schlüssel

TZPCCCCYPIGCBQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CNC2=CC=CC=C21)NC(C)(C)C.O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.